Methyl (3R)-4-amino-3-hydroxybutanoate
Description
Methyl (3R)-4-amino-3-hydroxybutanoate (CAS: 88550-64-5) is a chiral β-amino alcohol ester with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . Its stereochemistry at the C3 position (R-configuration) is critical for biological activity, particularly in enzymatic inhibition and medicinal chemistry applications. The compound serves as a key intermediate in multicomponent reactions (MCRs) to synthesize bioactive derivatives, such as 1,5-disubstituted α-amino tetrazoles .
Properties
CAS No. |
916971-31-8 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl (3R)-4-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |
InChI Key |
QUTSKIWJUHDULC-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](CN)O |
Canonical SMILES |
COC(=O)CC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-4-amino-3-hydroxybutanoate typically involves the esterification of (3R)-4-amino-3-hydroxybutanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-4-amino-3-hydroxybutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Methyl (3R)-4-amino-3-oxobutanoate.
Reduction: Methyl (3R)-4-amino-3-hydroxybutylamine.
Substitution: Methyl (3R)-4-amino-3-aminobutanoate.
Scientific Research Applications
Methyl (3R)-4-amino-3-hydroxybutanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the biosynthesis of certain amino acids and peptides.
Medicine: Investigated for its potential role in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (3R)-4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. Its chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical reactions.
Comparison with Similar Compounds
Key Research Findings
Chirality Dictates Activity : The (3R)-configuration is indispensable for high enzymatic inhibition, with diastereomeric ratios favoring bioactive products .
Synthetic Flexibility: this compound outperforms analogs in MCR versatility, enabling diverse pharmacophore scaffolds .
Functional Group Trade-offs: Amino and hydroxyl groups enhance bioactivity but complicate synthesis compared to ether- or ketone-containing analogs .
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